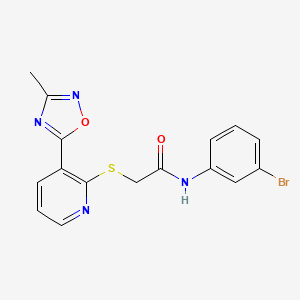
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18BrN5O2S, with a molecular weight of approximately 436.35 g/mol. The compound features a thioacetamide moiety linked to a pyridine ring substituted with a 1,2,4-oxadiazole.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxadiazole : The precursor 3-methyl-1,2,4-oxadiazole is synthesized using appropriate reagents like hydrazine derivatives and carboxylic acids.
- Thioether Formation : The thioether linkage is formed by reacting the oxadiazole with a suitable thiol compound.
- Final Acetamide Coupling : The final product is obtained through acetamide formation with an amine component.
Antimicrobial Activity
Research has shown that compounds containing thioacetamide and oxadiazole moieties exhibit notable antimicrobial properties. For instance, studies have indicated that derivatives similar to this compound demonstrate significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| N-(3-bromophenyl)-2-thioacetamide | E. coli | 12.5 |
| N-(3-bromophenyl)-1,2,4-triazole | S. aureus | 15.0 |
Anticancer Activity
The compound has also been evaluated for anticancer activity against various cancer cell lines. In vitro studies using the MTT assay have demonstrated that it can inhibit the proliferation of cancer cells effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules evaluated several thioacetamide derivatives for their antimicrobial properties against Mycobacterium tuberculosis. Among them, compounds similar to the target compound showed promising results with IC50 values ranging from 1.35 to 4.00 µM .
- Anticancer Evaluation : Another research focused on the anticancer potential of oxadiazole derivatives indicated that modifications at the aryl ring significantly influenced the activity against HepG2 cells. Compounds with electron-donating groups exhibited enhanced potency compared to those with electron-withdrawing groups .
Structure–Activity Relationship (SAR)
The SAR studies highlight that the presence of specific substituents on the aromatic rings significantly affects biological activity:
- Electron-donating groups (e.g., -CH₃) enhance activity.
- Electron-withdrawing groups (e.g., -Br) tend to reduce potency.
属性
IUPAC Name |
N-(3-bromophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-19-15(23-21-10)13-6-3-7-18-16(13)24-9-14(22)20-12-5-2-4-11(17)8-12/h2-8H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRQGQTXFRZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














